tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate
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Overview
Description
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis
Preparation Methods
The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate typically involves the reaction of benzotriazole with tert-butyl N-benzylcarbamate under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts like DCC or triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate involves its interaction with biological molecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind with enzymes and receptors, thereby modulating their activity. The molecular targets and pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate can be compared with other benzotriazole derivatives such as:
4,5,6,7-tetrabromo-1H-1,2,3-benzotriazole: Known for its use as a CK2 inhibitor.
4,5,6,7-tetrabromo-1H-benzimidazole: Another CK2 inhibitor with similar applications.
N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides: Used in the synthesis of pharmacologically important heterocyclic skeletons.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-benzylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-19(2,3)25-18(24)22(13-15-9-5-4-6-10-15)14-23-17-12-8-7-11-16(17)20-21-23/h4-12H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMCFLZZQMXHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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